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Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various

physiological and pathological processes, including inflammation, cancer, and metabolic

disorders.[1][2][3] Modulation of GPR35 activity by endogenous and synthetic ligands has been

shown to influence intracellular signaling cascades, a key one being the mitogen-activated

protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated

kinases 1 and 2 (ERK1/2).[1][4] The phosphorylation of ERK1/2 is a critical event that regulates

cellular processes such as proliferation, differentiation, and survival.[5] Therefore, the

measurement of GPR35-mediated ERK1/2 phosphorylation serves as a robust and reliable

readout for receptor activation and is a crucial tool for screening and characterizing novel

GPR35 agonists and antagonists.[6]

This document provides detailed protocols for measuring GPR35-mediated ERK1/2

phosphorylation, primarily focusing on the widely used Western blotting technique.[7]

Additionally, it outlines the signaling pathways involved and presents quantitative data for

GPR35 ligands.

GPR35 Signaling to ERK1/2
GPR35 activation can lead to ERK1/2 phosphorylation through both G protein-dependent and

β-arrestin-mediated pathways. GPR35 has been shown to couple predominantly with Gαi/o and
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Gα12/13 proteins.[1][2] The Gαi/o pathway can modulate adenylyl cyclase activity, which in turn

can influence the MAPK/ERK pathway.[2] Furthermore, upon agonist binding, GPR35 can

recruit β-arrestins, which act as scaffolding proteins to bring components of the MAPK cascade

into proximity, thereby facilitating ERK1/2 activation.[1][2]
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Diagram 1: GPR35 to ERK1/2 Signaling Pathway.

Experimental Protocols
The most common method for measuring ERK1/2 phosphorylation is Western blotting due to its

accessibility and the availability of high-quality antibodies.[7] Alternative methods for higher

throughput screening include AlphaScreen® SureFire™, Homogeneous Time-Resolved

Fluorescence (HTRF®), and ELISA-based assays.[8][9][10]

Protocol 1: Western Blotting for p-ERK1/2
This protocol details the steps for measuring agonist-induced ERK1/2 phosphorylation in a cell-

based assay using Western blotting.[7][11]

Materials:

Cell Lines: HEK-293, CHO, or HT-29 cells stably or transiently expressing GPR35.[4][7][12]

Culture Media: DMEM or Ham's F-12 supplemented with 10% FBS and 1% Penicillin-

Streptomycin.[12]
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Transfection Reagent: Polyethyleneimine (PEI) or Lipofectamine.[7][13]

GPR35 Ligands: Agonists (e.g., Zaprinast, Pamoic Acid) and antagonists (e.g.,

CID2745687).[1][14]

Lysis Buffer: 2x SDS gel loading buffer.[11]

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (p44/42) and Rabbit anti-total-ERK1/2.

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Stripping Buffer: Glycine (200 mM), 0.1% SDS (w/v), 1% Tween 20 (v/v), 0.08% β-

Mercaptoethanol (v/v), pH 2.2.[7][11]

Experimental Workflow:
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Diagram 2: Western Blotting Workflow for p-ERK1/2 Detection.
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Procedure:

Cell Culture and Transfection:

Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

For transient transfection in a 100 mm plate at 50-70% confluency, use 7 µg of GPR35-

expressing plasmid DNA and 21 µL of PEI (1 mg/mL).[7] Incubate the DNA-PEI mixture in

serum-free DMEM for 10 minutes before adding to the cells.[7]

After 24-48 hours post-transfection, seed the cells into 6-well plates.

Serum Starvation:

Once cells reach desired confluency, aspirate the growth medium and wash with serum-

free medium.

Incubate the cells in serum-free DMEM for 4-12 hours at 37°C to minimize basal ERK1/2

phosphorylation.[11]

Ligand Stimulation:

Prepare stock solutions of GPR35 agonists and antagonists in a suitable solvent (e.g.,

DMSO).

For antagonist experiments, pre-incubate the cells with the antagonist for 15-30 minutes

before adding the agonist.[8]

Stimulate the cells with the desired concentrations of agonist for a predetermined time

(typically 5-30 minutes). A time-course experiment is recommended to determine the peak

phosphorylation time.[4][10]

Cell Lysis:

After stimulation, immediately place the 6-well plate on ice.
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Aspirate the medium and add 100 µL of 2x SDS gel loading buffer to each well to lyse the

cells and denature the proteins.[11]

Scrape the cell lysate and transfer to a microcentrifuge tube. Boil the samples for 5-10

minutes.

SDS-PAGE and Western Blotting:

Load 10-20 µL of the cell lysate onto an SDS-polyacrylamide gel and perform

electrophoresis to separate the proteins.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting for Phospho-ERK1/2:

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1

hour at room temperature.

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g.,

1:1000 dilution) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours

at room temperature.[11]

Wash the membrane three times with TBST.

Signal Detection:

Add ECL substrate to the membrane and capture the chemiluminescent signal using an

imaging system.

Stripping and Re-probing for Total ERK1/2:

To normalize the phospho-ERK1/2 signal, strip the membrane by incubating with stripping

buffer for 15-30 minutes.[7][11]
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Wash the membrane thoroughly with TBST.

Block the membrane again with 5% BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody for total ERK1/2 (e.g., 1:5000-10,000

dilution) for 2 hours at room temperature or overnight at 4°C.[11]

Repeat the secondary antibody incubation, washing, and signal detection steps as

described above.

Data Analysis:

Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using

densitometry software.

Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

Plot the normalized data as a function of ligand concentration to generate dose-response

curves.

Data Presentation
Quantitative data from GPR35-mediated ERK1/2 phosphorylation assays can be presented in

tabular format to facilitate comparison of ligand potencies and efficacies.

Table 1: Activity of GPR35 Ligands on ERK1/2 Phosphorylation
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Compoun
d

Ligand
Type

Species
Assay
System

Potency
(EC₅₀/IC₅₀
)

Efficacy
(% of Max
Respons
e)

Referenc
e

Zaprinast Agonist Human
β-arrestin

recruitment
~10 µM 100% [15]

Rat
β-arrestin

recruitment
~0.3 µM 100% [15]

Pamoic

Acid
Agonist Human

β-arrestin

recruitment
~1 µM

Not

Reported
[1]

YE120 Agonist Mouse

Wound

Repair

Assay

Concentrati

on-

dependent

Not

Reported
[1]

CID274568

7
Antagonist Human

β-arrestin

recruitment

Kᵢ ~10-20

nM

Not

Applicable
[1][14]

ML-145 Antagonist Human
Not

Specified

High

Affinity

Not

Applicable
[1]

Note: Potency values can vary depending on the cell line, expression level of the receptor, and

the specific assay readout used. The data presented here is a compilation from various

sources for illustrative purposes.
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Problem Possible Cause Solution

High Background Insufficient blocking

Increase blocking time or use a

different blocking agent (e.g.,

non-fat dry milk).

Antibody concentration too

high

Titrate the primary and

secondary antibody

concentrations.

Insufficient washing
Increase the number and

duration of wash steps.

No or Weak Signal Low protein expression
Optimize transfection efficiency

or use a stable cell line.

Inactive ligand
Check the purity and activity of

the agonist/antagonist.

Suboptimal stimulation time

Perform a time-course

experiment to determine peak

phosphorylation.

Inactive antibodies
Use fresh or validated

antibodies.

Inconsistent Results Variation in cell number
Ensure equal cell seeding

density across wells.

Inconsistent serum starvation
Maintain a consistent duration

for serum starvation.

Pipetting errors

Use calibrated pipettes and

ensure accurate reagent

addition.

Conclusion
The measurement of ERK1/2 phosphorylation is a fundamental technique for studying GPR35

signal transduction. The Western blotting protocol provided here offers a reliable method for

academic and industrial laboratories to characterize the pharmacological profiles of GPR35
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ligands. By carefully controlling experimental variables and appropriately analyzing the data,

researchers can gain valuable insights into the functional consequences of GPR35 activation,

aiding in the discovery and development of novel therapeutics targeting this receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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